

# Chemical reactivity profile of 1-(3-Chloro-2-hydroxyphenyl)ethanone

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## Compound of Interest

Compound Name: 1-(3-Chloro-2-hydroxyphenyl)ethanone

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An In-depth Technical Guide to the Chemical Reactivity of **1-(3-Chloro-2-hydroxyphenyl)ethanone**

## Abstract

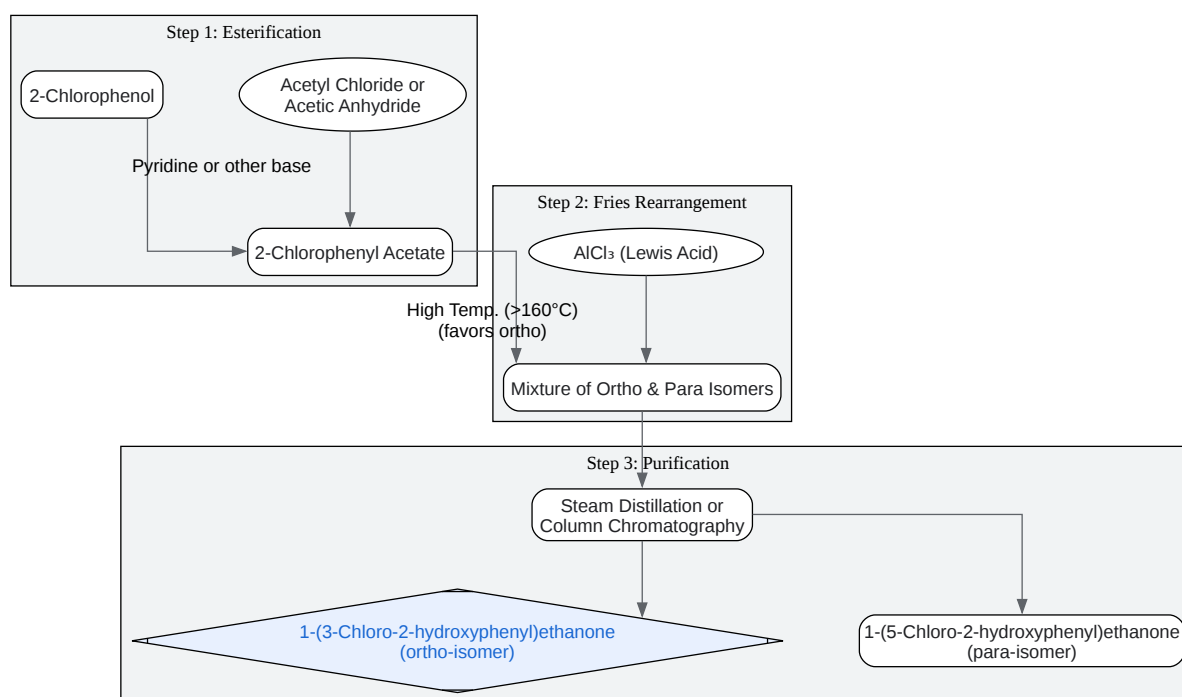
**1-(3-Chloro-2-hydroxyphenyl)ethanone** (CAS No. 3226-34-4), also known as 3-Chloro-2-hydroxyacetophenone, is a strategically important synthetic intermediate in medicinal and materials chemistry.<sup>[1][2]</sup> Its trifunctional architecture, comprising a phenolic hydroxyl group, an acetyl moiety, and a chlorinated aromatic ring, offers a versatile platform for molecular elaboration. The electronic interplay between these groups dictates a nuanced reactivity profile, enabling selective transformations at multiple sites. This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and key chemical reactivities of this molecule, supported by mechanistic insights and established experimental protocols. Emphasis is placed on understanding how the substituent effects govern the outcomes of electrophilic aromatic substitution, nucleophilic reactions, and modifications of the side chain, thereby providing a predictive framework for its application in complex target synthesis.

## Synthesis and Molecular Structure

The principal and most industrially relevant method for the synthesis of **1-(3-Chloro-2-hydroxyphenyl)ethanone** is the Fries Rearrangement of 2-chlorophenyl acetate.<sup>[3][4]</sup> This reaction involves an intramolecular acyl migration catalyzed by a Lewis acid, typically aluminum chloride (AlCl<sub>3</sub>).

The reaction proceeds via the formation of an acylium carbocation intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenolic ring.[5] The regiochemical outcome—yielding a mixture of the ortho-rearranged product (**1-(3-Chloro-2-hydroxyphenyl)ethanone**) and the para-rearranged product (1-(5-Chloro-2-hydroxyphenyl)ethanone)—is highly dependent on reaction conditions. Generally, higher temperatures (>160°C) favor the formation of the thermodynamically more stable ortho isomer, which is stabilized by intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen.[6]

## Workflow for Synthesis via Fries Rearrangement



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Caption: Synthesis workflow for **1-(3-Chloro-2-hydroxyphenyl)ethanone**.

## Physicochemical and Spectroscopic Profile

Understanding the physical and spectral characteristics of the molecule is fundamental for its identification, purification, and application in further synthetic steps.

| Property          | Value / Description  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 3226-34-4  | [1][7]    |
| Molecular Formula | C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>                   | [1]       |
| Molecular Weight  | 170.59 g/mol   | [7]       |
| Appearance        | Solid  | [8]       |
| Melting Point     | 80 °C  | [8]       |
| IUPAC Name        | 1-(3-chloro-2-hydroxyphenyl)ethanone                             | [1]       |
| Synonyms          | 3-Chloro-2-hydroxyacetophenone, 2'-Hydroxy-3'-chloroacetophenone | [2][7]    |

## Spectroscopic Analysis (Predicted)

While a published, peer-reviewed spectrum for this specific molecule is not readily available, its features can be reliably predicted based on its constituent functional groups and data from closely related analogs like 2'-hydroxyacetophenone.[9]

- <sup>1</sup>H NMR:** The spectrum is expected to show a characteristic, strong downfield singlet for the phenolic proton ( $\delta > 12$  ppm) due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The aromatic region will display signals corresponding to the three protons on the ring, with coupling patterns dictated by their relative positions. A singlet corresponding to the three protons of the methyl group (-CH<sub>3</sub>) will appear in the upfield region ( $\delta \approx 2.5$ -2.7 ppm).
- <sup>13</sup>C NMR:** Approximately 8 distinct signals are expected. The carbonyl carbon will be the most downfield signal ( $\delta > 200$  ppm). The aromatic carbons will appear in the typical range

( $\delta \approx 115\text{-}165$  ppm), with the carbon bearing the hydroxyl group being significantly downfield. The methyl carbon will be the most upfield signal ( $\delta \approx 25\text{-}30$  ppm).

- Infrared (IR) Spectroscopy: Key absorptions will include a broad O-H stretch centered around  $3000\text{-}3400\text{ cm}^{-1}$  (indicative of hydrogen bonding), a sharp and strong C=O stretch for the ketone at  $\approx 1650\text{-}1680\text{ cm}^{-1}$ , and C-Cl stretching in the fingerprint region ( $\approx 700\text{-}800\text{ cm}^{-1}$ ).

## Chemical Reactivity Profile

The reactivity of **1-(3-Chloro-2-hydroxyphenyl)ethanone** is governed by its three primary functional regions: the aromatic ring, the phenolic hydroxyl group, and the acetyl group.

### Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of EAS reactions is determined by the cumulative directing effects of the existing substituents.

- -OH (hydroxyl): A powerful activating group and an ortho, para-director.[\[10\]](#)
- -Cl (chloro): A deactivating group (due to induction) but an ortho, para-director (due to resonance).[\[11\]](#)
- -COCH<sub>3</sub> (acetyl): A strong deactivating group and a meta-director.[\[10\]](#)

The hydroxyl group at position 2 is the dominant activating group, strongly directing incoming electrophiles to the positions ortho and para to it, which are positions 3 and 5, respectively. However, position 3 is already occupied by the chloro group. Therefore, the primary site for electrophilic attack is position 5. The deactivating nature of the acetyl and chloro groups means that forcing conditions may be required for these reactions.[\[10\]](#)

A strong precedent is seen in the nitration of the related 2-hydroxy-5-chloroacetophenone, where the incoming nitro group is directed to the position ortho to the hydroxyl group.[\[12\]](#)

Caption: Analysis of directing effects for electrophilic substitution.

Typical EAS Reactions:

- Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid would yield 1-(3-Chloro-2-hydroxy-5-nitrophenyl)ethanone.
- Halogenation: Bromination or further chlorination would likewise occur at the C5 position.
- Friedel-Crafts Acylation/Alkylation: These reactions are generally difficult on highly deactivated rings and may not proceed efficiently.[\[11\]](#)

## Phenolic Hydroxyl Group Reactivity

The acidic proton of the hydroxyl group is readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide is the active species in several key reactions.

- O-Alkylation (Williamson Ether Synthesis): Reaction of the phenoxide (generated using a base like  $K_2CO_3$  or NaH) with an alkyl halide (e.g., methyl iodide, benzyl bromide) yields the corresponding ether. This is a crucial step for modifying solubility or protecting the hydroxyl group.
- O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine) forms a phenolic ester. This can serve as a protecting group strategy.

## Acetyl Group (Ketone) Reactivity

The acetyl group offers two sites of reactivity: the electrophilic carbonyl carbon and the adjacent  $\alpha$ -carbon.

- Reduction of the Carbonyl: The ketone can be reduced to a secondary alcohol, 1-(3-Chloro-2-hydroxyphenyl)ethanol, using reducing agents like sodium borohydride ( $NaBH_4$ ) or lithium aluminum hydride ( $LiAlH_4$ ).[\[13\]](#) This transformation is often a key step in the synthesis of chiral intermediates. For example, the related  $\alpha$ -chloro-3-hydroxyacetophenone is reduced to its corresponding alcohol as a precursor to valuable pharmaceutical agents.[\[14\]](#)
- Condensation Reactions: The carbonyl group reacts with primary amines to form imines (Schiff bases) and with reagents like hydrazine or hydroxylamine to form hydrazones and oximes, respectively.[\[13\]](#) These reactions are fundamental in creating more complex heterocyclic structures.

- Reactions at the  $\alpha$ -Carbon: In the presence of a suitable base, the methyl protons can be abstracted to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations to form new carbon-carbon bonds.[\[15\]](#)

## Applications in Drug Discovery and Organic Synthesis

Hydroxyacetophenones are privileged structures in medicinal chemistry. The isomeric 2-hydroxy-5-chloroacetophenone is a documented intermediate in the synthesis of the anti-asthma drug Pranlukast.[\[12\]](#) Similarly, other substituted 2-hydroxyacetophenones are precursors to sirtuin inhibitors and potential anticancer agents.

By analogy, **1-(3-Chloro-2-hydroxyphenyl)ethanone** serves as a valuable building block for accessing novel chemical space. Its three distinct functional handles can be manipulated sequentially to construct complex molecular scaffolds for screening in drug discovery programs. For example, O-alkylation followed by a condensation reaction at the ketone could be a pathway to novel heterocyclic libraries.

## Experimental Protocols

The following protocols are representative methodologies based on well-established procedures for this class of compounds.

### Protocol 5.1: Synthesis of 1-(3-Chloro-2-hydroxyphenyl)ethanone via Fries Rearrangement

This protocol is adapted from general procedures for the Fries rearrangement of phenolic esters.[\[6\]](#)[\[16\]](#)[\[17\]](#)

- Esterification: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene). Add a base such as pyridine (1.2 eq).
- Cool the mixture in an ice bath to 0°C. Slowly add acetyl chloride (1.1 eq) dropwise.

- Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting phenol.
- Work-up the reaction by washing with dilute HCl, saturated NaHCO<sub>3</sub> solution, and brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield crude 2-chlorophenyl acetate.
- Rearrangement: To a clean, dry flask under an inert atmosphere (N<sub>2</sub> or Ar), add anhydrous aluminum chloride (AlCl<sub>3</sub>) (2.5-3.0 eq).
- Add the crude 2-chlorophenyl acetate (1.0 eq) to the AlCl<sub>3</sub>.
- Heat the reaction mixture to 160-170°C and maintain for 2-3 hours. Monitor the reaction progress by TLC.
- Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice with concentrated HCl.
- Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: The resulting mixture of ortho and para isomers can be separated by steam distillation (the ortho isomer is more volatile) or by column chromatography on silica gel to afford pure **1-(3-Chloro-2-hydroxyphenyl)ethanone**.

## Protocol 5.2: O-Alkylation of 1-(3-Chloro-2-hydroxyphenyl)ethanone

This protocol is a standard Williamson ether synthesis procedure.

- To a solution of **1-(3-Chloro-2-hydroxyphenyl)ethanone** (1.0 eq) in a polar aprotic solvent like acetone or DMF, add anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0-3.0 eq).
- Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq).
- Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.



- After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired O-alkylated product.

## Conclusion

**1-(3-Chloro-2-hydroxyphenyl)ethanone** is a multifunctional building block whose reactivity is a predictable consequence of the electronic properties of its substituents. The powerful activating effect of the ortho-hydroxyl group dominates the aromatic ring's chemistry, directing electrophilic attack primarily to the C5 position. Concurrently, the hydroxyl and ketone moieties provide orthogonal sites for nucleophilic and condensation reactions. This well-defined reactivity profile makes it an asset for synthetic chemists, enabling the rational design of complex molecules for applications in pharmacology and materials science.

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